molecular formula C11H17N3O2S B3027665 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol CAS No. 1353979-87-9

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol

Cat. No.: B3027665
CAS No.: 1353979-87-9
M. Wt: 255.34
InChI Key: DUMCPXMQYBPACG-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol is a chemical compound with a unique structure that combines a pyrimidine ring with a piperidine ring

Preparation Methods

The synthesis of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine and piperidine precursors.

    Reaction Conditions: The key steps often involve nucleophilic substitution reactions, where the methoxy and methylthio groups are introduced to the pyrimidine ring. This is followed by the formation of the piperidine ring.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may have applications in treating diseases or conditions related to its biological activity.

    Industry: In industrial applications, the compound is used in the development of new materials or as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol can be compared with other similar compounds:

    Similar Compounds: Compounds with similar structures include other pyrimidine derivatives and piperidine-containing molecules.

    Uniqueness: The unique combination of the methoxy and methylthio groups on the pyrimidine ring, along with the piperidine ring, distinguishes this compound from others. This unique structure may confer specific reactivity and biological activity that is not observed in similar compounds.

Properties

IUPAC Name

1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-16-10-7-9(12-11(13-10)17-2)14-5-3-8(15)4-6-14/h7-8,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMCPXMQYBPACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCC(CC2)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401191129
Record name 4-Piperidinol, 1-[6-methoxy-2-(methylthio)-4-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353979-87-9
Record name 4-Piperidinol, 1-[6-methoxy-2-(methylthio)-4-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353979-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinol, 1-[6-methoxy-2-(methylthio)-4-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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